“3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine” is a chemical compound with the molecular formula C7H8N4 . It is a derivative of the [1,2,4]triazolo[4,3-a]pyridine class .
The synthesis of [1,2,4]triazolo[4,3-a]pyridine derivatives, which includes “3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine”, often involves aromatic nucleophilic substitution . The new compounds are synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .
The molecular structure of “3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine” can be represented by the InChI code: 1S/C7H8N4/c1-5-9-10-7-6 (8)3-2-4-11 (5)7/h2-4H,8H2,1H3 .
“3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine” is a solid at room temperature . It has a molecular weight of 148.17 .
3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine is a nitrogen-containing heterocyclic compound with significant interest in medicinal chemistry. It is classified under the category of triazole derivatives, which are known for their diverse biological activities. The molecular formula for this compound is , and it has a molecular weight of approximately 148.165 g/mol .
This compound is often synthesized in laboratory settings and can be found in various chemical databases. It falls under the broader classification of triazole compounds, which are characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms. Triazoles have been extensively studied for their applications in pharmaceuticals, particularly as antifungal agents and in cancer therapy.
The synthesis of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine typically involves multi-step reactions starting from simpler organic precursors. Common methods include:
Specific synthetic routes may vary, but one general approach involves:
The structure of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine features a fused triazole and pyridine ring system. The compound is achiral and lacks stereocenters, making it simpler in terms of spatial configuration.
3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine can participate in various chemical reactions typical for nitrogen-containing heterocycles:
Reactions involving this compound often require careful control of conditions such as temperature and solvent choice to achieve optimal yields and selectivity.
The mechanism of action for compounds like 3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine is primarily linked to their interaction with biological targets such as enzymes or receptors.
Research indicates that derivatives of triazoles can inhibit specific enzymes involved in fungal cell wall synthesis or cancer cell proliferation pathways. The precise mechanism may involve binding to active sites or allosteric sites on target proteins.
Relevant data includes:
3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine has potential applications in several fields:
The exploration of triazolopyridines began in the mid-20th century, with significant acceleration following the discovery of trazodone—a triazolopyridine derivative approved as a serotonin antagonist and reuptake inhibitor (SARI) antidepressant in the 1980s. This breakthrough validated the scaffold’s potential for CNS-targeting therapeutics, stimulating extensive research into structurally related analogues. Patent analysis reveals a sustained innovation wave, exemplified by the development of US8993591B2-protected triazolopyridines as positive allosteric modulators of mGluR2 receptors for neuropsychiatric disorders [8]. Concurrently, synthetic methodologies evolved from classical cyclocondensation routes toward transition-metal-catalyzed cross-couplings and phosphonylation strategies, enabling efficient diversification of the core scaffold. The 2010s witnessed targeted functionalization at the 3- and 8-positions, driven by structure-activity relationship (SAR) studies demonstrating that these modifications profoundly influence bioactivity across therapeutic domains, including inflammation, oncology, and infectious diseases [4] [9].
Table 1: Therapeutic Applications of Triazolopyridine Derivatives
Derivative Class | Therapeutic Area | Biological Target | Key References |
---|---|---|---|
Trazodone analogues | Depression | Serotonin receptors | |
3-Methyl-8-amino derivatives | Anti-inflammatory | iNOS/cytokine suppression | |
Sulfonamide-functionalized | Antimalarial | Falcipain-2 protease | |
Phosphonylated variants | Kinase inhibition | p38 MAPK/c-Met | [4] |
The [1,2,4]triazolo[4,3-a]pyridine system exhibits distinct regiochemical possibilities governed by fusion patterns and substitution sites. Critical structural categories include:
Table 2: Structural and Electronic Properties of Key Triazolopyridine Analogues
Compound | Ring Fusion | Planarity (Å) | HOMO-LUMO Gap (eV) | Hydrogen-Bonding Motif |
---|---|---|---|---|
3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine | [4,3-a] | 0.02 deviation | 4.52 | R₂²(8) dimer |
[1,2,4]Triazolo[1,5-a]pyridine | [1,5-a] | 0.05 deviation | 4.31 | Chain motif |
5-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine | [4,3-a] | 0.03 deviation | 4.48 | R₂²(8) dimer |
Strategic modification at C3 and C8 maximizes the pharmacological potential of the triazolopyridine scaffold through complementary mechanisms:
Table 3: Bioisosteric Impact of 3-Methyl and 8-Amino Modifications
Modification | Key Advantages | Synthetic Accessibility | Biological Impact |
---|---|---|---|
3-Methyl | • Metabolic stability• Steric occlusion | High-yield cyclization (82–95%) | ↑ Hydrophobic pocket binding↑ Cellular potency |
8-Amino | • H-bond donation• Derivatization versatility | Buchwald-Hartwig amination (Pd) | ↑ Target affinity↑ Solubility tuning |
Synthetic pathways leverage these positions synergistically. The benchmark route involves:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7